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Compound Name: LM985

Cat. No.: B1212392 Get Quote

An In-Depth Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) and Trastuzumab

Deruxtecan for HER2-Targeted Therapy

This guide provides a detailed head-to-head comparison of two next-generation antibody-drug

conjugates (ADCs): SYD985 ([vic-]trastuzumab duocarmazine) and trastuzumab deruxtecan

(T-DXd, Enhertu®). The comparison is intended for researchers, scientists, and drug

development professionals, focusing on the molecular characteristics, mechanisms of action,

and pivotal clinical trial data that define their efficacy and safety profiles.

While no direct head-to-head clinical trials have been conducted, this guide juxtaposes data

from their respective key studies—the TULIP trial for SYD985 and the DESTINY-Breast04 trial

for T-DXd—to offer a comprehensive overview for evaluating these two agents.

Molecular and Pharmacological Characteristics
Both SYD985 and trastuzumab deruxtecan are built upon the trastuzumab monoclonal

antibody, which targets the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]

However, their distinct linker and payload technologies lead to different pharmacological

properties and mechanisms of action.[2][3]
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Characteristic
SYD985 (Trastuzumab
Duocarmazine)

Trastuzumab Deruxtecan
(T-DXd)

Monoclonal Antibody Trastuzumab Trastuzumab[1]

Payload (Cytotoxin)
Duocarmycin (seco-DUBA)[4]

[5]

Deruxtecan (DXd), a

topoisomerase I inhibitor[1][6]

[7]

Payload MoA DNA Alkylating Agent[5][8][9]
Topoisomerase I Inhibitor[1][6]

[7]

Linker
Cleavable (valine-citrulline

based)[4][8][10]

Cleavable (tetrapeptide-based)

[11][12]

Drug-to-Antibody Ratio (DAR) ~2.8[13] ~8[7][12]

Bystander Effect
Yes (membrane-permeable

payload)[4][8][14]

Yes (membrane-permeable

payload)[6][11]

Mechanism of Action
The fundamental mechanism for both ADCs involves binding to HER2 on tumor cells,

internalization, and the subsequent release of the cytotoxic payload. However, the specific

action of the payload and the high DAR of T-DXd are key differentiators.

SYD985 (Trastuzumab Duocarmazine)
SYD985 utilizes a cleavable linker that releases its duocarmycin-based payload (seco-DUBA)

upon internalization into the cancer cell.[4][10] This payload is a potent DNA alkylating agent

that binds to the minor groove of DNA, causing irreversible DNA damage and leading to

apoptotic cell death.[5][8][13] The released payload is membrane-permeable, enabling it to kill

neighboring tumor cells, including those with low or no HER2 expression (the "bystander

effect").[8][14]
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Figure 1: Mechanism of Action of SYD985.

Trastuzumab Deruxtecan (T-DXd)
Similarly, T-DXd binds to HER2 and is internalized.[7][11] Inside the cell, its cleavable linker is

processed by lysosomal enzymes, releasing deruxtecan.[7] Deruxtecan is a potent

topoisomerase I inhibitor that intercalates into DNA and prevents the re-ligation of single-strand

breaks, leading to DNA damage and apoptosis.[1][6][15] T-DXd's high DAR of approximately 8

means more payload molecules are delivered per antibody.[7][12] Its payload is also

membrane-permeable, resulting in a significant bystander effect.[6][11]

Figure 2: Mechanism of Action of Trastuzumab Deruxtecan.
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The clinical efficacy of each ADC has been demonstrated in pivotal Phase III trials. It is crucial

to note that these trials had different patient populations and control arms, which precludes

direct statistical comparison.

SYD985: The TULIP Trial
The TULIP trial was a Phase III study that evaluated SYD985 in patients with pretreated HER2-

positive unresectable locally advanced or metastatic breast cancer.[4][16]

TULIP Trial:
Efficacy
Results

SYD985
(n=291)

Physician's
Choice (n=146)

Hazard Ratio
(95% CI)

p-value

Median PFS (by

BICR)
7.0 months 4.9 months 0.64 (0.49-0.84) 0.002[9]

Median OS 21.0 months 19.5 months 0.87 (0.68-1.12) 0.236[17]

PFS: Progression-Free Survival; OS: Overall Survival; BICR: Blinded Independent Central

Review.

The TULIP trial met its primary endpoint, showing a statistically significant improvement in

progression-free survival for SYD985 compared to physician's choice of chemotherapy.[4][9]

[16] The final analysis showed a numerical trend toward improved overall survival, but it was

not statistically significant.[17]

Trastuzumab Deruxtecan: The DESTINY-Breast04 Trial
The DESTINY-Breast04 trial was a landmark Phase III study that established T-DXd as a new

standard of care for patients with HER2-low (IHC 1+ or IHC 2+/ISH-) metastatic breast cancer

who had received prior chemotherapy.[15][18][19]
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DESTINY-
Breast04 Trial:
Efficacy
Results

Trastuzumab
Deruxtecan
(n=373)

Physician's
Choice (n=184)

Hazard Ratio
(95% CI)

p-value

Median PFS (All

Patients)
9.9 months 5.1 months 0.50 (0.40-0.63) <0.001[15]

Median OS (All

Patients)
23.4 months 16.8 months 0.64 (0.49-0.84) 0.001[15]

Median PFS

(HR+ Cohort)
10.1 months 5.4 months 0.51 (0.40-0.64) <0.001[15]

Median OS (HR+

Cohort)
23.9 months 17.5 months 0.64 (0.48-0.86) 0.003[20]

Objective

Response Rate

(All Patients)

52.3% 16.3% - -

Duration of

Response (All

Patients)

10.7 months 6.8 months - -

HR+: Hormone Receptor-Positive.

The DESTINY-Breast04 trial demonstrated that T-DXd provided statistically significant and

clinically meaningful improvements in both PFS and OS compared to standard chemotherapy

in the HER2-low population.[15][18]

Safety and Tolerability Profile
The safety profiles of both ADCs are manageable but include distinct adverse events of clinical

importance.
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Selected Adverse Events
(Any Grade)

SYD985 (TULIP Trial)
Trastuzumab Deruxtecan
(DESTINY-Breast04)

Ocular (e.g., conjunctivitis, dry

eye)

High incidence, leading to

discontinuation in 20.8% of

patients[9]

Lower incidence reported

Respiratory (ILD/Pneumonitis)
Reported in 6.3% leading to

discontinuation[9]

12.1% (Any Grade), 0.8%

(Grade 5)

Hematologic (e.g.,

Neutropenia)
Grade 3/4 reported in 6%[21]

65% (Any Grade), 19% (Grade

3/4)[6]

Gastrointestinal (e.g., Nausea)
Common, but specific

percentages vary

High incidence, though mostly

Grade 1/2

Fatigue
Most common adverse

reaction[21]
High incidence

Treatment Discontinuation due

to AEs
35.4%[9] 16.2%

ILD: Interstitial Lung Disease; AEs: Adverse Events.

For SYD985, ocular toxicity is a notable adverse event, leading to treatment discontinuation in

a significant portion of patients.[9] For T-DXd, interstitial lung disease (ILD)/pneumonitis is a

serious risk that requires careful monitoring, although the rate of fatal (Grade 5) ILD was low in

the DESTINY-Breast04 trial.[6][18]

Experimental Protocols and Methodologies
TULIP Trial (SYD985)

Identifier: NCT03262935[4][22][23]

Design: A multi-center, open-label, randomized (2:1), active-controlled Phase III trial.[4][22]

Patient Population: 436 patients with HER2-positive unresectable locally advanced or

metastatic breast cancer who had progressed after at least two prior HER2-targeting

regimens or after ado-trastuzumab emtansine (T-DM1).[4][16][24]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://ascopost.com/issues/october-25-2021/another-antibody-drug-conjugate-enters-the-metastatic-breast-cancer-landscape/
https://ascopost.com/issues/october-25-2021/another-antibody-drug-conjugate-enters-the-metastatic-breast-cancer-landscape/
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.1014
https://www.enhertuhcp.com/en/mechanism-of-action
https://ascopubs.org/doi/10.1200/JCO.2018.36.15_suppl.1014
https://ascopost.com/issues/october-25-2021/another-antibody-drug-conjugate-enters-the-metastatic-breast-cancer-landscape/
https://ascopost.com/issues/october-25-2021/another-antibody-drug-conjugate-enters-the-metastatic-breast-cancer-landscape/
https://www.enhertuhcp.com/en/mechanism-of-action
https://www.astrazeneca.com/media-centre/press-releases/2022/enhertu-improves-pfs-and-os-in-her2-low-bc.html
https://www.byondis.com/investors-and-media/press-releases/byondis-announces-positive-topline-results-of-pivotal-phase-iii-tulip-study-in-patients-with-her2-positive-unresectable-locally-advanced-or-metastatic-breast-cancer
https://cdn.clinicaltrials.gov/large-docs/35/NCT03262935/Prot_000.pdf
https://www.clinicaltrials.gov/study/NCT03262935
https://www.byondis.com/investors-and-media/press-releases/byondis-announces-positive-topline-results-of-pivotal-phase-iii-tulip-study-in-patients-with-her2-positive-unresectable-locally-advanced-or-metastatic-breast-cancer
https://cdn.clinicaltrials.gov/large-docs/35/NCT03262935/Prot_000.pdf
https://www.byondis.com/investors-and-media/press-releases/byondis-announces-positive-topline-results-of-pivotal-phase-iii-tulip-study-in-patients-with-her2-positive-unresectable-locally-advanced-or-metastatic-breast-cancer
https://www.cancernetwork.com/view/positive-topline-survival-data-observed-in-phase-3-trial-of-syd985-for-her2-positive-metastatic-breast-cancer
https://www.prnewswire.com/news-releases/byondis-announces-positive-topline-results-of-pivotal-phase-iii-tulip-study-in-patients-with-her2-positive-unresectable-locally-advanced-or-metastatic-breast-cancer-301306890.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intervention Arm: SYD985 administered at 1.2 mg/kg intravenously every 3 weeks.[9][22]

Control Arm: Physician's choice of treatment, which included options like

lapatinib/capecitabine or trastuzumab combined with chemotherapy (capecitabine,

vinorelbine, or eribulin).[9][17]

Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent

central review.[4][16]

Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.

[16][22]

TULIP Trial Workflow (NCT03262935)

Patient Screening
(N=436)

- HER2+ mBC
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Figure 3: Workflow for the Phase III TULIP Clinical Trial.

DESTINY-Breast04 Trial (Trastuzumab Deruxtecan)
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Identifier: NCT03734029[25]

Design: A multi-center, open-label, randomized (2:1), active-controlled Phase III trial.[15]

Patient Population: 557 patients with HER2-low (IHC 1+ or IHC 2+/ISH-) unresectable or

metastatic breast cancer previously treated with one or two prior lines of chemotherapy in

the metastatic setting.[15][20]

Intervention Arm: Trastuzumab deruxtecan administered at 5.4 mg/kg intravenously every 3

weeks.[26][27]

Control Arm: Physician's choice of single-agent chemotherapy (capecitabine, eribulin,

gemcitabine, or paclitaxel).

Primary Endpoint: PFS in the hormone receptor-positive (HR+) cohort, as assessed by

BICR.[18]

Key Secondary Endpoints: PFS in all patients, OS in the HR+ cohort, OS in all patients,

ORR, and safety.[18]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.cancernetwork.com/view/t-dxd-yields-consistent-results-in-her2-low-advanced-breast-cancer
https://ascopost.com/issues/june-25-2022/destiny-breast04-trial-t-dxd-significantly-improves-survival-in-patients-with-her2-low-metastatic-breast-cancer/
https://ascopost.com/issues/june-25-2022/destiny-breast04-trial-t-dxd-significantly-improves-survival-in-patients-with-her2-low-metastatic-breast-cancer/
https://www.ncbi.nlm.nih.gov/books/NBK599780/
https://cdn.clinicaltrials.gov/large-docs/10/NCT03529110/Prot_SAP_001.pdf
https://trialfinder.panfoundation.org/en-US/trial/listing/563776
https://www.astrazeneca.com/media-centre/press-releases/2022/enhertu-improves-pfs-and-os-in-her2-low-bc.html
https://www.astrazeneca.com/media-centre/press-releases/2022/enhertu-improves-pfs-and-os-in-her2-low-bc.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DESTINY-Breast04 Trial Workflow (NCT03734029)

Patient Screening
(N=557)

- HER2-Low mBC
- 1-2 Prior Chemo Lines

Randomization (2:1)

T-DXd Arm (n=373)
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Single-Agent Chemotherapy

Treatment until Progression
or Unacceptable Toxicity
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PFS in HR+ Cohort (BICR)
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PFS (All), OS (All, HR+), ORR

Click to download full resolution via product page

Figure 4: Workflow for the Phase III DESTINY-Breast04 Trial.

Conclusion
SYD985 and trastuzumab deruxtecan are both highly effective next-generation HER2-targeted

ADCs that have demonstrated significant clinical benefits over standard chemotherapy. Their

primary distinctions lie in their cytotoxic payloads (DNA alkylator vs. topoisomerase I inhibitor),

drug-to-antibody ratios, and the patient populations in which their pivotal trials have shown

success.

Trastuzumab Deruxtecan has established a new treatment paradigm in HER2-low metastatic

breast cancer, a previously underserved population, with robust and statistically significant

improvements in both PFS and OS. Its high DAR and potent payload contribute to its strong

efficacy, though it carries a risk of ILD that requires vigilant monitoring.
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SYD985 has shown a significant PFS benefit in heavily pretreated HER2-positive patients.

While it did not meet statistical significance for OS in its pivotal trial, it represents a valuable

therapeutic option. Its primary safety concern is ocular toxicity.

The choice between these agents, should they both be available for similar indications, would

depend on a careful assessment of the patient's HER2 expression level, prior treatment history,

and potential risk factors for specific toxicities like pulmonary or ocular adverse events. Future

research may further clarify their respective roles and optimal sequencing in the evolving

landscape of breast cancer treatment.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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